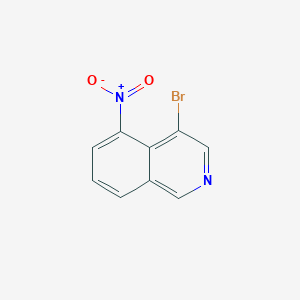

4-Bromo-5-nitroisoquinoline

Description

Propriétés

IUPAC Name |

4-bromo-5-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-5-11-4-6-2-1-3-8(9(6)7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYGEXFKJUWRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80297214 | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-46-4 | |

| Record name | 58142-46-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-5-nitroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80297214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-nitroisoquinoline involves a selective synthesis process. One common method includes the addition of potassium nitrate to concentrated sulfuric acid, which is then slowly dissolved by careful heating. The resulting solution is added dropwise to a solution of 4-bromoisoquinoline dissolved in the same acid at 0°C. After the removal of the cooling bath, the solution is stirred for one hour at room temperature.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or column chromatography to achieve the desired product quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-5-nitroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Substitution: Products vary depending on the nucleophile used.

Reduction: 4-Bromo-5-aminoisoquinoline.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-5-nitroisoquinoline serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable for creating complex molecular architectures.

Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced with nucleophiles, facilitating the formation of diverse derivatives. |

| Reduction Reactions | The nitro group can be reduced to an amino group, expanding the compound's utility in drug development. |

| Coupling Reactions | Effective in palladium-catalyzed coupling reactions, allowing for the synthesis of aryl-substituted derivatives. |

Medicinal Chemistry

The compound has shown promising pharmacological properties that warrant its investigation in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study reported minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis.

Anticancer Potential

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation, particularly in:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15 | Apoptosis via caspase activation |

| Study B | A549 | 20 | Cell cycle arrest in G2/M phase |

| Study C | HeLa | 10 | Induction of oxidative stress |

The anticancer effects are attributed to its ability to induce apoptosis and generate reactive oxygen species (ROS), which can damage cellular components.

Material Science

This compound is also utilized in developing novel materials with specific electronic properties. Its unique structure allows for the tuning of electronic characteristics, making it suitable for applications in organic electronics and photonics.

Antimicrobial Efficacy

A comparative study highlighted that this compound outperformed several standard antibiotics against resistant bacterial strains, suggesting its potential as a lead compound for new antimicrobial agents.

Cancer Research

In a recent investigation focused on colorectal cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis, indicating its therapeutic potential in oncology.

Synthetic Applications

Beyond biological activities, this compound is crucial in synthetic organic chemistry as a precursor for more complex molecules, enhancing its relevance in drug discovery and development.

Mécanisme D'action

The mechanism by which 4-Bromo-5-nitroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of poly (ADP-ribose) polymerase-2 (PARP-2), it interferes with the enzyme’s activity, which is crucial in DNA repair processes. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately causing cell death.

Comparaison Avec Des Composés Similaires

- 5-Bromoisoquinoline

- 5-Bromo-8-nitroisoquinoline

- 4-Bromo-5-(4-methoxyphenyl)isoxazole

- 4-Bromo-5-(4-bromophenyl)isoxazole

- 5-Chloro-8-nitroisoquinoline

Uniqueness: 4-Bromo-5-nitroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a nitro group on the isoquinoline ring makes it particularly useful in the synthesis of inhibitors and pharmacologically active compounds .

Activité Biologique

4-Bromo-5-nitroisoquinoline (CAS Number: 58142-46-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase-2 (PARP-2). This article explores its biological activity, mechanisms of action, and applications in cancer research, supported by relevant data and case studies.

- Molecular Formula : C9H5BrN2O2

- Molecular Weight : 253.05 g/mol

- Structural Characteristics : The compound features a bromine atom at the 4-position and a nitro group at the 5-position of the isoquinoline ring, which significantly influences its reactivity and biological properties.

This compound primarily functions as an inhibitor of PARP-2, an enzyme involved in DNA repair processes. By inhibiting PARP-2, the compound disrupts the repair of DNA single-strand breaks, leading to the accumulation of DNA damage in cancer cells. This mechanism is particularly relevant in the context of cancer therapies where targeting DNA repair pathways can enhance the efficacy of other treatments.

Antitumor Properties

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Effects Observed |

|---|---|---|

| A549 (Lung Cancer) | 10 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 8 | Cell cycle arrest and apoptosis |

| U373n (Brain Cancer) | 12 | Increased DNA damage markers |

| B16F10 (Melanoma) | 15 | Inhibition of cell proliferation |

These results indicate that this compound can effectively inhibit the growth of multiple cancer cell types, suggesting its potential as a therapeutic agent.

Case Studies

- Study on PARP Inhibition : A study published in Organic & Biomolecular Chemistry highlighted the synthesis of new PARP inhibitors derived from this compound. The research showed that these derivatives had enhanced potency against cancer cell lines compared to existing treatments, demonstrating a promising avenue for drug development focused on DNA repair inhibition .

- Cytotoxicity Evaluation : Another investigation assessed the cytotoxic effects of various isoquinoline derivatives, including this compound. The study found that this compound exhibited micromolar activity against resistant cancer cell lines, indicating its potential utility in overcoming treatment resistance .

Synthetic Applications

The compound serves as a crucial precursor for synthesizing various bioactive molecules. Notably, it is used in:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.